N-(9-methyl-9H-carbazol-3-yl)acetamide
Overview
Description
N-(9-methyl-9H-carbazol-3-yl)acetamide: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Mechanism of Action
Target of Action
The primary target of N-(9-methyl-9H-carbazol-3-yl)acetamide is the resistive switching mechanism in certain polymers . The compound is incorporated as a functional charge carrier transporting unit attached to a saturated polymethacryalamide backbone by a flexible alkyl chain .
Mode of Action
This compound facilitates resistive switching by the applied voltage . This interaction results in a change in the conductivity of the polymer, which can be manipulated to exhibit rewriteable flash memory behavior .
Biochemical Pathways
The compound’s role in resistive switching suggests it may influence electron transport pathways within the polymer matrix .
Result of Action
The result of this compound’s action is a change in the conductivity of the polymer. This change is bistable, meaning it can exist in two states, and can be switched between these states with a setting voltage ranging from 2 to 4.5 V . This results in a current ON/OFF ratio exceeding 100 , which is a key characteristic of rewriteable flash memory behavior.
Action Environment
The action of this compound is influenced by the environmental conditions within the polymer matrix. Factors such as the applied voltage and the properties of the surrounding polymer can affect the compound’s efficacy and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-methyl-9H-carbazol-3-yl)acetamide typically involves the acylation of 9-methyl-9H-carbazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(9-methyl-9H-carbazol-3-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions, where functional groups on the carbazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
N-(9-methyl-9H-carbazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)acetamide
- N-(9-methyl-9H-carbazol-3-yl)methylamine
- N-(9-methyl-9H-carbazol-3-yl)benzamide
Comparison: N-(9-methyl-9H-carbazol-3-yl)acetamide is unique due to its specific structural features, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-(9-methylcarbazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10(18)16-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)2/h3-9H,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZGMUXYAUCPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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